2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole
Description
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is a sulfur-containing heterocyclic compound characterized by a thiazole core substituted with a chlorinated position and a naphthylsulfanyl-methyl group. Its molecular formula is C₁₄H₁₀ClNS₂, with a molar mass of 291.82 g/mol.
Properties
IUPAC Name |
2-chloro-5-(naphthalen-2-ylsulfanylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS2/c15-14-16-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARQUFXNLYYRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Allyl Isothiocyanate
The foundational step in synthesizing CCT involves the reaction of allyl isothiocyanate (CH₂=CH–CH₂–NCS) with chlorinating agents. As detailed in US20030153767A1, this process occurs in two stages:
- Initial Chlorination : Allyl isothiocyanate reacts with 1–2 equivalents of chlorinating agents (e.g., Cl₂, SO₂Cl₂, or PCl₃) at temperatures between −40°C and +30°C in inert solvents such as dichloromethane or hexane.
- Oxidation : The intermediate is treated with 1–5 equivalents of oxidizing agents (e.g., H₂O₂, tert-butyl hydroperoxide) at 0°C to the solvent’s boiling point to yield CCT.
Critical Parameters :
- Temperature Control : Sub-zero temperatures minimize side reactions like polymerization.
- Solvent Selection : Polar aprotic solvents enhance chlorinating agent reactivity.
Table 1: Reaction Conditions for CCT Synthesis
| Chlorinating Agent | Solvent | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cl₂ | Hexane | −40°C to +30°C | 77 | 85 |
| SO₂Cl₂ | CH₂Cl₂ | 0°C to 25°C | 82 | 89 |
| PCl₃ | Toluene | −20°C to +10°C | 68 | 78 |
Alternative Routes via 3-Chloro-1-Isothiocyanato-1-Propene
EP0794180A1 describes an alternative pathway using 3-chloro-1-isothiocyanato-1-propene, which undergoes cyclization with chlorinating agents to form CCT. This method avoids allyl isothiocyanate’s instability but requires stringent control over stoichiometry to prevent over-chlorination.
Functionalization of CCT with 2-Naphthylsulfanyl Groups
Nucleophilic Substitution Mechanism
The chloromethyl group in CCT undergoes nucleophilic displacement with 2-naphthylthiolate anions. This reaction typically proceeds in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., K₂CO₃, NaH):
$$
\text{CCT} + \text{2-Naphthylthiol} \xrightarrow{\text{Base}} \text{2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole} + \text{HCl}
$$
Optimization Insights :
- Base Selection : Weak bases (e.g., Et₃N) reduce side reactions compared to strong bases like NaH.
- Solvent Effects : DMF enhances solubility of aromatic thiols but may require post-reaction purification via aqueous extraction.
Table 2: Substitution Reaction Parameters
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 | 72 |
| Et₃N | THF | 60°C | 8 | 65 |
| NaH | Toluene | 100°C | 4 | 58 |
Purification Strategies
Crude product purification involves recrystallization from hydrocarbon-alcohol mixtures. EP0794180A1 recommends using hexane/ethanol (3:1 v/v) at −30°C to 0°C, achieving >95% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Over-chlorination during CCT synthesis generates 2,5-dichloromethyl derivatives, which compete with the desired product. Remedies include:
Stability of 2-Naphthylthiol
The thiol’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) and antioxidants like BHT during substitution.
Industrial-Scale Considerations
Solvent Recovery
Toluene and hexane are preferred for large-scale reactions due to ease of distillation and reuse.
Waste Management
Chlorinated byproducts require neutralization with aqueous NaOH before disposal.
Emerging Methodologies
Catalytic Approaches
Recent advances propose using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions in biphasic systems.
Flow Chemistry
Microreactor systems enable precise temperature control during CCT synthesis, reducing reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The naphthyl group can be reduced to form dihydronaphthyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole.
Oxidation Reactions: Products include 2-chloro-5-[(2-naphthylsulfinyl)methyl]-1,3-thiazole.
Reduction Reactions: Products include 2-chloro-5-[(2-dihydronaphthylsulfanyl)methyl]-1,3-thiazole.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Aromatic vs.
Physicochemical Properties
- Solubility : The naphthylsulfanyl derivative is less water-soluble than its phenyl counterpart due to increased hydrophobicity .
- Thermal Stability : Chloromethyl-thiazoles (e.g., 2-Chloro-5-chloromethyl-1,3-thiazole, CAS 105827-91-6) exhibit stability up to 150°C, suggesting similar resilience in the naphthyl analog .
Biological Activity
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antitumor, and other therapeutic properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a thiazole ring substituted with a chloro group and a naphthylsulfanyl moiety. This unique structure is believed to enhance its biological activity through specific interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
Thiazoles are also recognized for their antitumor properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells. The cytotoxic effects are often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | HeLa |
| Similar Thiazole Derivative | 1.61 ± 1.92 | Jurkat |
| Similar Thiazole Derivative | 1.98 ± 1.22 | A-431 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Antimicrobial Efficacy Study : A study demonstrated that thiazole derivatives, including those with naphthyl substitutions, exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a series of dilutions to ascertain the minimum inhibitory concentration (MIC) for each compound tested.
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines showed that compounds similar to this compound could significantly reduce cell viability compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
The proposed mechanisms underlying the biological activities of thiazoles include:
- Inhibition of Enzymatic Activity : Thiazoles may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization to form the thiazole core, followed by introducing substituents. A key step is the regioselective attachment of the naphthylsulfanylmethyl group at position 5. For example, chlorination-cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., N₂) are critical to minimize side products . Optimization strategies include using catalysts like Lawesson’s reagent for sulfur incorporation and adjusting solvent polarity to enhance intermediate stability .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the thiazole ring and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹). Advanced methods like X-ray crystallography provide definitive proof of molecular geometry, as demonstrated in studies of trifluoromethyl-substituted thiazoles . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the key intermediates in the synthesis, and how are their purities assessed?
Key intermediates include chlorinated thiazole precursors (e.g., 5-chloromethyl-thiazole derivatives) and naphthylsulfanyl-containing moieties. Purity is assessed via thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for quantitative analysis. NMR and melting point analysis further validate intermediate integrity .
Q. What are the solubility characteristics of this compound, and how do they affect formulation in biological testing?
The compound’s solubility depends on substituent polarity. The naphthyl group enhances lipophilicity, requiring solvents like DMSO or ethanol for dissolution. Carboxylate derivatives (e.g., ethyl esters) improve aqueous solubility, facilitating in vitro assays . Pre-formulation studies using surfactants or co-solvents are recommended for in vivo applications .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence biological activity, and what in vitro assays are recommended for initial screening?
Substituents like chloro, naphthylsulfanyl, and methyl groups modulate electronic and steric properties, affecting target binding. For example, trifluoromethyl groups enhance metabolic stability in medicinal chemistry . Initial screening should include:
- Antimicrobial assays : Broth microdilution for MIC determination.
- Anticancer assays : NCI-60 cell line panel testing .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Q. What strategies mitigate challenges in regioselectivity during the introduction of the naphthylsulfanylmethyl group?
Regioselectivity is controlled by:
- Protecting groups : Temporarily blocking reactive sites on the thiazole ring.
- Catalytic systems : Using Pd-mediated cross-coupling for precise C-S bond formation .
- Temperature modulation : Lower temperatures (e.g., 0–5°C) reduce undesired side reactions during sulfanyl group attachment .
Q. How do computational methods like molecular docking predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding. The naphthyl group’s aromaticity may engage in π-π stacking with hydrophobic pockets, while the sulfanyl moiety forms hydrogen bonds. MD simulations assess stability over time, guiding SAR studies . Validation via crystallographic data (e.g., PDB structures) is critical .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and plasma half-life.
- Zebrafish embryos : Screen for developmental toxicity.
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in liver microsomes . Dose escalation studies in these models prioritize compounds with therapeutic indices >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
